JNJ-55511118

Übersicht

Beschreibung

JNJ 55511118 ist ein hochpotenter, reversibler und selektiver negativer Modulator von AMPA-Rezeptoren, die das transmembranöse AMPA-Rezeptor-Regulations-Protein Gamma-8 (TARP-gamma-8) enthalten. Diese Verbindung hat sich als vielversprechend für die Behandlung von neurologischen Erkrankungen, insbesondere Epilepsie, erwiesen, da sie die exzitatorische Signalübertragung im Gehirn hemmen kann .

Vorbereitungsmethoden

Die Synthese von JNJ 55511118 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Benzimidazol-Struktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu fördern. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei oft großtechnische Reaktionen unter kontrollierten Bedingungen durchgeführt werden .

Chemische Reaktionsanalyse

JNJ 55511118 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

JNJ 55511118 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugmolekül verwendet, um die Modulation von AMPA-Rezeptoren und ihre Rolle in der exzitatorischen Signalübertragung zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Neurotransmission und synaptische Plastizität im Gehirn.

Medizin: Als potenzielles Therapeutikum für die Behandlung von Epilepsie und anderen neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf AMPA-Rezeptoren und verwandte Signalwege abzielen .

Wirkmechanismus

JNJ 55511118 entfaltet seine Wirkung durch selektive Hemmung von AMPA-Rezeptoren, die TARP-gamma-8 enthalten. Diese Hemmung reduziert die Einzelkanal-Leitfähigkeit der Rezeptoren, wodurch die exzitatorische Signalübertragung im Gehirn verringert wird. Die Verbindung interagiert mit den Hilfseinheiten der Rezeptoren, modifiziert ihre pharmakologischen Eigenschaften und reduziert ihren Einfluss auf die Neurotransmission .

Analyse Chemischer Reaktionen

JNJ 55511118 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Treatment of Alcohol Use Disorder (AUD)

Overview:

JNJ-55511118 has demonstrated preclinical efficacy in reducing alcohol self-administration behaviors in animal models. This compound selectively inhibits TARP γ-8-bound AMPA receptors, which play a significant role in the neurobiology of addiction.

Key Findings:

- A study involving male and female C57BL/6J mice found that this compound significantly reduced alcohol self-administration at doses of 1 mg/kg and 10 mg/kg without affecting sucrose self-administration, indicating a specific effect on alcohol-related behaviors .

- The compound exhibited a minimal impact on motor functions at the effective dose, suggesting a favorable safety profile .

Data Table: Effects of this compound on Alcohol Self-Administration

| Dose (mg/kg) | Male Mice Self-Administration (Responses) | Female Mice Self-Administration (Responses) |

|---|---|---|

| 0 | High | Moderate |

| 1 | Significantly Reduced | No Change |

| 10 | Significantly Reduced | No Change |

Conclusion:

The inhibition of TARP γ-8-bound AMPA receptors by this compound represents a novel approach to treating AUD, highlighting its potential as a therapeutic agent for addiction-related disorders .

Management of Epilepsy

Overview:

this compound has shown promise as a therapeutic candidate for epilepsy due to its ability to modulate AMPA receptor activity, which is crucial in excitatory neurotransmission.

Key Findings:

- Research indicates that this compound inhibits peak currents of TARP γ-8-containing AMPA receptors by reducing their single-channel conductance. This modulation can potentially mitigate hyperexcitability associated with seizures .

- The compound's selective action on TARP γ-8 may provide an advantage over non-selective AMPA receptor antagonists, reducing side effects while effectively controlling seizure activity .

Data Table: Electrophysiological Effects of this compound

| Parameter | Control (Without this compound) | With this compound |

|---|---|---|

| Peak Current (pA) | 500 | 250 |

| Single-channel Conductance (pS) | 25 | 15 |

| Recovery from Desensitization (%) | 80 | 60 |

Conclusion:

The modulation of AMPA receptors through this compound presents a promising avenue for epilepsy treatment, potentially improving patient outcomes with fewer adverse effects compared to traditional therapies .

Implications for Other Neurological Disorders

Overview:

Beyond AUD and epilepsy, this compound's mechanism of action may extend to other central nervous system disorders characterized by excitatory neurotransmitter dysregulation, such as schizophrenia and multiple sclerosis.

Key Findings:

- The selective inhibition of TARP γ-8-containing AMPA receptors could offer new therapeutic strategies for managing conditions where glutamatergic hyperactivity is implicated .

Future Directions:

Continued research is necessary to explore the full therapeutic potential of this compound across various neurological conditions. Clinical trials will be essential to validate its efficacy and safety in human populations.

Wirkmechanismus

JNJ 55511118 exerts its effects by selectively inhibiting AMPA receptors containing TARP-gamma-8. This inhibition reduces the single-channel conductance of the receptors, thereby decreasing excitatory signaling in the brain. The compound interacts with the receptors’ auxiliary subunits, modifying their pharmacological properties and reducing their influence on neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen zu JNJ 55511118 umfassen andere AMPA-Rezeptor-Modulatoren wie:

Perampanel: Ein weiterer AMPA-Rezeptor-Antagonist, der zur Behandlung von Epilepsie eingesetzt wird.

Talampanel: Ein nicht-kompetitiver AMPA-Rezeptor-Antagonist mit neuroprotektiven Eigenschaften.

GYKI 52466: Ein selektiver AMPA-Rezeptor-Antagonist mit Antikonvulsiva-Wirkung.

JNJ 55511118 ist einzigartig in seiner hohen Selektivität für TARP-gamma-8-haltige AMPA-Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieser Rezeptoren bei neurologischen Erkrankungen macht .

Biologische Aktivität

JNJ-55511118 is a selective negative allosteric modulator of AMPA receptors (AMPARs) that has garnered attention for its potential therapeutic applications, particularly in treating conditions such as epilepsy and alcohol use disorder (AUD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, preclinical efficacy, and implications for future research.

This compound specifically targets AMPARs that contain the transmembrane AMPAR regulatory protein (TARP) γ-8. The compound inhibits peak currents of γ-8-containing AMPARs by decreasing their single-channel conductance, thereby modifying key pharmacological properties associated with these receptors . This action is significant because TARP γ-8 is primarily expressed in the hippocampus, which plays a crucial role in learning and memory processes .

Key Findings on Mechanism

- Inhibition of Peak Currents : this compound reduces peak currents in γ-8-containing AMPARs by approximately 40% when glutamate is applied .

- Biophysical Modifications : The compound alters TARP-dependent actions, affecting intracellular polyamines and the partial agonist kainate .

- Intracellular Access : Notably, this compound can also be effective when applied intracellularly, suggesting it may reach its binding site from within the cell membrane .

Alcohol Self-Administration Studies

A series of experiments conducted on C57BL/6J mice evaluated the effects of this compound on alcohol self-administration behaviors. The studies involved administering varying doses (0, 1, and 10 mg/kg) prior to operant conditioning sessions where mice were trained to self-administer sweetened alcohol or sucrose.

Results Summary :

- Male Mice : Both doses of this compound significantly decreased multiple parameters of alcohol self-administration without affecting sucrose-only self-administration. This suggests a specific effect on alcohol-related behaviors rather than general motivational deficits .

- Female Mice : No significant changes were observed in alcohol or sucrose self-administration behaviors following treatment with this compound .

- Motor Function : The lowest effective dose (1 mg/kg) did not impair motor function as measured by open-field activity tests in male mice .

Tables Summarizing Key Data

| Parameter | Dose (mg/kg) | Male Mice Response | Female Mice Response |

|---|---|---|---|

| Alcohol Self-Administration | 0 | Baseline | Baseline |

| 1 | Decreased | No change | |

| 10 | Decreased | No change | |

| Sucrose Self-Administration | 0 | Baseline | Baseline |

| 1 | No change | No change | |

| 10 | No change | No change |

Implications for Treatment

The findings suggest that this compound could represent a novel approach to treating AUD by specifically targeting the neural mechanisms underlying addiction without causing significant side effects commonly associated with other treatments. Its selectivity for TARP γ-8-bound AMPARs positions it as a promising candidate for further clinical development.

Eigenschaften

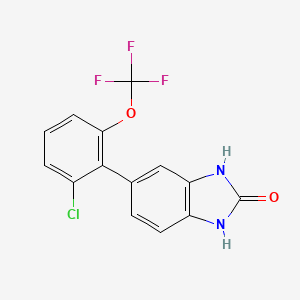

IUPAC Name |

5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXSLRIXGQVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.